molecular formula C18H10Cl2N2O3S B2963523 N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide CAS No. 868369-67-9

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2963523
CAS No.: 868369-67-9
M. Wt: 405.25
InChI Key: NHPSERKKCMRXPB-UZYVYHOESA-N
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Description

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiazole and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the condensation of 4,6-dichloro-3-methylbenzothiazole with 4-oxo-4H-chromene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of benzothiazole and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O3S/c1-22-16-11(20)6-9(19)7-15(16)26-18(22)21-17(24)14-8-12(23)10-4-2-3-5-13(10)25-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPSERKKCMRXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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